molecular formula C13H13NO7 B1680008 N-(2-Carboxybenzoyl)glutamic acid CAS No. 3227-01-8

N-(2-Carboxybenzoyl)glutamic acid

Cat. No.: B1680008
CAS No.: 3227-01-8
M. Wt: 295.24 g/mol
InChI Key: QIWKCQDJZPRXNS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Carboxybenzoyl)glutamic acid, a derivative of the amino acid glutamic acid, is a chemical compound of interest in biochemical research. It is characterized by the molecular formula C13H13NO7 and an average molecular mass of 295.247 Da . The compound is also known by several synonyms, including 2-(o-Carboxybenzamido)glutaric acid and N-Phthaloyl-DL-glutamic acid . The parent molecule, glutamic acid, is a fundamental amino acid that serves critical roles in cellular metabolism, functioning as a key neurotransmitter in the central nervous system and as a precursor for the synthesis of other amino acids and metabolites . As a modified glutamic acid derivative, this compound falls into a class of molecules that are frequently investigated for their potential to influence biochemical pathways. For instance, research into structurally related compounds, such as N-carbamoyl-L-glutamic acid, has demonstrated their efficacy as activators of enzymes in the urea cycle, showing therapeutic potential for managing hyperammonemia . This suggests that this compound may hold similar value for scientists studying enzyme function, metabolic processes, or the structure-activity relationships of glutamic acid analogues. Researchers can utilize this compound as a building block or intermediate in organic synthesis or as a tool in pharmacological studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

3227-01-8

Molecular Formula

C13H13NO7

Molecular Weight

295.24 g/mol

IUPAC Name

(2S)-2-[(2-carboxybenzoyl)amino]pentanedioic acid

InChI

InChI=1S/C13H13NO7/c15-10(16)6-5-9(13(20)21)14-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)(H,20,21)/t9-/m0/s1

InChI Key

QIWKCQDJZPRXNS-VIFPVBQESA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N,N-phthaloyl-L-glutamic acid
N-phthalamoyl-L-glutamic acid
N-phthaloyl-L-glutamic acid
N-phthaloylglutamic acid
N-phthaloylglutamic acid, (DL)-isomer
PhGA
pteroylhexaglutamylglutamic acid

Origin of Product

United States

Comparison with Similar Compounds

Key Comparisons:

N-Methylglutamic Acid: Structural: The amino group is methylated, reducing polarity compared to the carboxybenzoyl derivative. Functional Impact: Enhanced solubility in aqueous solutions due to the smaller hydrophobic group. Used in studies of amino acid transporters and enzyme kinetics .

N-Stearoyl Glutamic Acid :

  • Structural : Incorporation of a stearoyl (C18) chain increases hydrophobicity.
  • Functional Impact : Likely forms micelles or vesicles, making it suitable for emulsification in cosmetics or drug delivery systems .

Indole-3-acetyl-glutamate: Structural: The indole group (a heterocyclic aromatic system) confers unique electronic properties.

Functional Impact: Its rigidity and polarity may facilitate interactions with metal ions or biological targets, suggesting utility in coordination chemistry or as a protecting group in peptide synthesis .

Comparative Biochemical Properties

While detailed physicochemical data (e.g., solubility, pKa) are absent in the evidence, inferences can be drawn:

  • Polarity : this compound > N-Methylglutamic acid > Indole-3-acetyl-glutamate > N-Stearoyl Glutamic acid.
  • Lipophilicity : N-Stearoyl Glutamic acid > Indole-3-acetyl-glutamate > this compound > N-Methylglutamic acid.

Q & A

Q. What are the key structural features of N-(2-Carboxybenzoyl)glutamic acid, and how are they experimentally characterized?

this compound contains a glutamic acid backbone modified by a 2-carboxybenzoyl (phthaloyl) group at the amino terminus. This introduces two carboxylic acid moieties (from glutamic acid and the phthaloyl group) and an amide linkage. Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and confirm the amide bond (δ ~7.5-8.5 ppm for aromatic protons, δ ~170-175 ppm for carbonyl carbons) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular mass (e.g., C13_{13}H13_{13}NO7_7, exact mass 295.07) and fragmentation patterns .

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

A widely used method involves DCC-mediated coupling between anthranilic acid derivatives and activated amines or amino acids. For example:

  • Step 1 : Activation of N-(2-carboxybenzoyl)anthranilic acid with DCC (dicyclohexylcarbodiimide) to form an active ester.
  • Step 2 : Reaction with L-glutamic acid under mild conditions (e.g., DMF, 0–25°C) to yield the phthaloyl-protected derivative .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in condensation reactions, and what factors influence regioselectivity?

  • Catalyst Selection : Use of HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) reduces side reactions (e.g., racemization) and improves coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while low temperatures (0–5°C) minimize hydrolysis .
  • Regioselectivity : Steric hindrance from the phthaloyl group directs coupling to the γ-carboxyl of glutamic acid. Confirmation via 1^1H NMR (split peaks for α/γ positions) or HPLC retention time analysis .

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved, particularly in complex reaction mixtures?

  • Multi-Technique Validation : Combine 1^1H NMR, 13^13C NMR, and 2D-COSY to distinguish overlapping signals. For example, phthaloyl aromatic protons (δ 7.6–8.1 ppm) vs. impurities .
  • Chromatographic Purity Checks : UPLC-MS with a C18 column (0.1% formic acid/ACN gradient) identifies co-eluting byproducts. Quantify using external calibration curves .
  • Isotopic Labeling : 15^{15}N-labeled glutamic acid tracks amide bond stability under varying pH conditions .

Q. What role does this compound play in peptide engineering, and how can its conformational effects be analyzed?

  • β-Turn Induction : The rigid phthaloyl group enforces turn structures in pseudopeptides, as shown by X-ray crystallography and circular dichroism (CD) spectroscopy. For example, a 310-helix motif in model peptides .
  • β-Hairpin Stabilization : Incorporation into peptide sequences (e.g., alternating proline/glutamic acid residues) enhances antiparallel β-sheet formation. Analyze via NOESY (nuclear Overhauser effect spectroscopy) for inter-strand hydrogen bonds .

Q. How can researchers analyze the metabolic fate of this compound in biological systems?

  • In Vitro Hydrolysis Assays : Incubate with mammalian imidase (EC 3.5.1.87) and monitor phthaloyl group cleavage via HPLC-MS. Use Tris-HCl buffer (pH 7.4, 37°C) and quantify products (e.g., free glutamic acid) .
  • Isotope Tracing : 13^{13}C-labeled derivatives track incorporation into cellular metabolites via LC-MS/MS .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported enzymatic hydrolysis rates of this compound derivatives?

  • Control Experiments : Compare activity under standardized conditions (pH, temperature, enzyme source). For example, porcine kidney vs. human recombinant imidase .
  • Kinetic Modeling : Fit time-course data to Michaelis-Menten equations to derive KmK_m and VmaxV_{max}. Discrepancies may arise from enzyme purity or substrate aggregation .
  • Molecular Dynamics (MD) Simulations : Predict substrate-enzyme binding modes to explain variations in catalytic efficiency .

Q. What strategies are effective in distinguishing this compound isomers (e.g., α vs. γ substitution) in synthetic mixtures?

  • Chiral HPLC : Use a Chiralpak IC column (hexane/isopropanol, 85:15) to resolve enantiomers. Validate with optical rotation measurements .
  • Derivatization : React with Marfey’s reagent (FDAA) to form diastereomers, separable via reverse-phase HPLC .

Methodological Best Practices

Q. What analytical techniques are critical for quality control in this compound synthesis?

  • Purity Assessment : ≥95% purity via HPLC (C18 column, 210 nm detection) .
  • Residual Solvent Analysis : GC-MS (e.g., DMF limits <500 ppm per ICH Q3C) .
  • Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

Q. How can researchers design experiments to study the environmental stability of this compound?

  • Forced Degradation Studies : Expose to UV light (ICH Q1B), acidic/basic conditions (0.1 M HCl/NaOH), and elevated temperatures (40–60°C). Monitor degradation products via LC-MS .
  • Ecotoxicity Screening : Use Daphnia magna acute toxicity tests (OECD 202) to assess environmental impact .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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